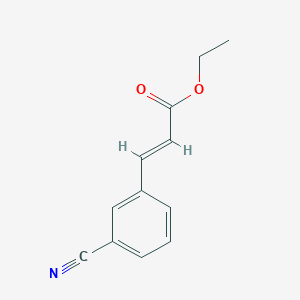

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate

Übersicht

Beschreibung

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, also known as ethyl 3-cyanophenylacrylate, is a synthetic organic compound with the molecular formula C10H8N2O2. It is a colorless, low-viscosity liquid that is soluble in water and alcohols and has a pungent odor. Ethyl 3-cyanophenylacrylate has a wide range of applications in the chemical industry, due to its unique properties. It has been used as a crosslinking agent in the production of polymers and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, such as esters, amides, and nitriles.

Wissenschaftliche Forschungsanwendungen

Conformational Impact on Spectroscopy Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate shows notable conformational differences in its polymorphs, leading to significant shifts in CO vibration spectrum. This variance is crucial in spectroscopic analysis and materials science, indicating the sensitivity of molecular structure to spectroscopic properties (Todori et al., 1994).

Copolymerization and Material Properties This compound has been utilized in the copolymerization with styrene. The resulting copolymers, studied for their composition and structure, display high glass transition temperatures, suggesting enhanced chain mobility and potential applications in advanced polymer materials (Kim et al., 1999).

Synthesis and Applications in Pesticide Development Ethyl-2-(p-ethoxyphenyl) propenoate, a related compound, is an important intermediate in synthesizing cycloprothrin, a potential substitute for highly poisonous pesticides. The synthesis method offers insights into eco-friendly and efficient production routes for agriculturally relevant chemicals (Jianquan, 2007).

Crystal Packing and Nontraditional Bonding Interactions Studies on similar compounds reveal intricate crystal packing mechanisms, governed by unusual N⋯π and O⋯π interactions. These insights are valuable for material science and crystal engineering, influencing the development of materials with specific molecular architectures (Zhang et al., 2011).

Polymerization and Chain Transfer Mechanisms The ethyl propenoate variants have been investigated for their role in radical polymerizations, acting as effective chain transfer reagents. This research aids in understanding polymerization processes and developing new polymeric materials (Colombani et al., 1996).

Eigenschaften

IUPAC Name |

ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOZJMCISWKHW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)

![2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2428341.png)

![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)

![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2428356.png)

![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)